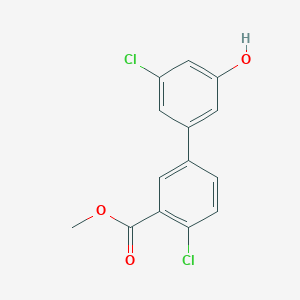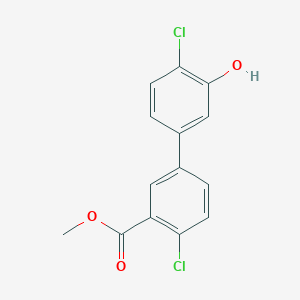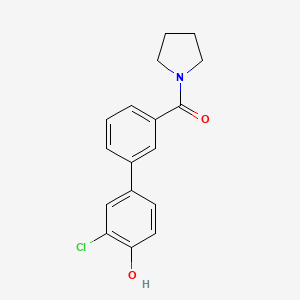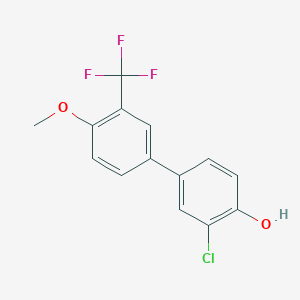
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the field of scientific research. It is a white crystalline powder with a melting point of 118-120°C, and a solubility of 0.25 g/100 mL in water. It is used in a variety of research studies, including biochemical and physiological studies, and is an important component in the synthesis of other compounds.
Scientific Research Applications
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is used in a variety of scientific research applications, including biochemical and physiological studies. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase. It has also been used to study the effects of inflammation, pain, and cancer.
Mechanism of Action
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormone-like molecules that play a role in inflammation, pain, and cancer. By inhibiting the production of prostaglandins, 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, can help to reduce inflammation, pain, and cancer.
Biochemical and Physiological Effects
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and cancer. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In addition, it has been shown to reduce the production of nitric oxide, which is an important mediator of inflammation.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound that can be stored at room temperature. The main limitation of this compound is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, are numerous. Further research could be conducted to develop new methods for synthesizing and purifying the compound. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound on different cell types and tissues. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential industrial applications of this compound, such as its use as a chemical intermediate or a corrosion inhibitor.
Synthesis Methods
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is synthesized using the reaction of pyrrolidinyl carbonyl chloride with 5-chlorophenol in the presence of triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is monitored by thin layer chromatography (TLC), and the product is purified by recrystallization from ethanol.
properties
IUPAC Name |
[3-(4-chloro-3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-6-13(11-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAVLKQRCVDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686183 |
Source


|
| Record name | (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261897-36-2 |
Source


|
| Record name | (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

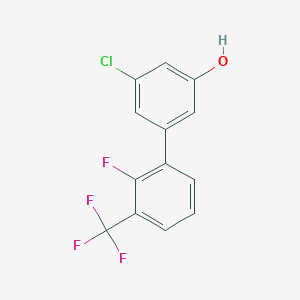

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)


